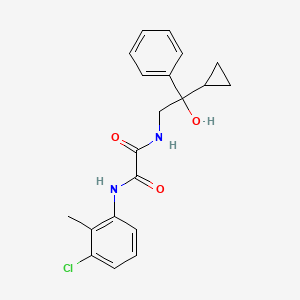

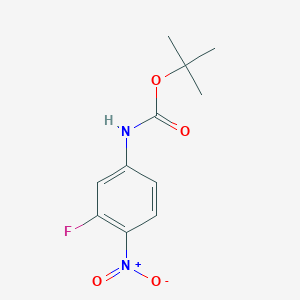

(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester

Overview

Description

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis of Nitric Oxide-Releasing Compounds : Research has demonstrated the utility of (nitrooxy)butyl ester nitric oxide (NO) donor derivatives for in vitro metabolism studies. These compounds undergo rapid ubiquitous carboxyl ester hydrolysis, resulting in the release of NO, a process that has therapeutic potential for modulating vascular tone and platelet aggregation (Govoni et al., 2006).

Solid Phase Synthesis : The solid phase synthesis of complex organic compounds using 4-fluoro-3-nitrobenzoic acid as a precursor demonstrates the versatility of fluoro-nitrobenzoic acid derivatives in synthesizing pharmacologically relevant structures. This method highlights the strategic use of fluoro and nitro groups in facilitating aromatic substitution and cyclization reactions (Lee et al., 1997).

Medicinal Chemistry and Drug Design

Anticancer Compound Synthesis : The tert-butyl ester derivatives have been utilized in the synthesis of compounds with potential anticancer properties. Research into 7α-chloro-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid esters reveals their cytotoxicity against cancer cells, highlighting the therapeutic applications of these derivatives (Vorona et al., 2007).

Nicotinic Acetylcholine Receptor Agonists : The concise synthesis of specific agonists targeting the α7 subtype of the nicotinic acetylcholine receptor showcases another medicinal application. These compounds, synthesized from related tert-butyl ester derivatives, are important for developing treatments for neurological disorders (Jiang et al., 2009).

Material Science and Photomechanical Applications

Photomechanical Microcrystals : The hydrolysis of the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid (4F9AC) leads to the formation of photomechanical microcrystals. These crystals demonstrate reversible motion upon exposure to UV light, indicating applications in microscale manipulation and actuation (Al‐Kaysi et al., 2017).

Deprotection and Synthetic Methodology

Deprotection of tert-Butyl Carbamates : The use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers showcases a mild and environmentally benign method relevant for the synthesis of pharmaceuticals and complex organic molecules. This technique preserves sensitive functionalities and offers good selectivity (Li et al., 2006).

properties

IUPAC Name |

tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKWEHCWQLJIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2743054.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)

![N-Methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)